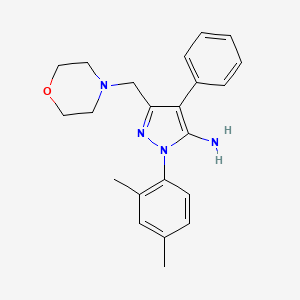
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Additionally, this compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of various metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. Additionally, this compound has also been shown to exhibit anticancer properties in preclinical studies. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
One of the main advantages of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Additionally, this compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
未来方向
There are several future directions for the study of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine. One potential direction is the further study of its anticancer properties, with a focus on its potential applications in the treatment of various types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Finally, the development of new and more efficient synthesis methods for this compound could also be a promising direction for future research.
合成方法
The synthesis of 1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine is a complex process that involves several chemical reactions. The most common method for synthesizing this compound is through the reaction of 2,4-dimethylphenylhydrazine with ethyl 4-chloroacetoacetate, followed by the reaction with 4-morpholinylmethyl chloride and phenylhydrazine. The final product is obtained after several purification steps.
科学研究应用
1-(2,4-dimethylphenyl)-3-(4-morpholinylmethyl)-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and painful conditions. Additionally, this compound has also been studied for its potential anticancer properties, with promising results in preclinical studies.
属性
IUPAC Name |
2-(2,4-dimethylphenyl)-5-(morpholin-4-ylmethyl)-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-16-8-9-20(17(2)14-16)26-22(23)21(18-6-4-3-5-7-18)19(24-26)15-25-10-12-27-13-11-25/h3-9,14H,10-13,15,23H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFLQDDNTWZWPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C(C(=N2)CN3CCOCC3)C4=CC=CC=C4)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-benzyl-1-piperidinyl)-3-[(4-chlorobenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5007789.png)
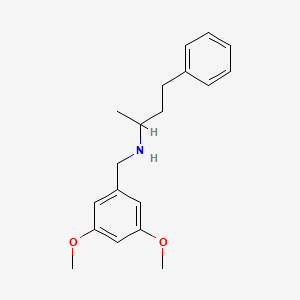
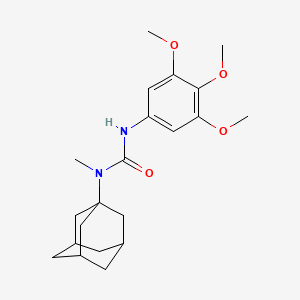

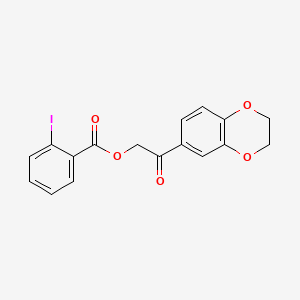
![N~1~-{[2-(dimethylamino)-3-pyridinyl]methyl}-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5007815.png)
![(4-ethylbenzyl){[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5007823.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5007834.png)
![3-chloro-N'-[2-(trifluoroacetyl)-1-cyclopenten-1-yl]benzohydrazide](/img/structure/B5007848.png)
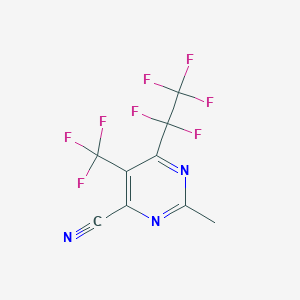
![1,3-dimethyl-5-({1-[3-(2-methylphenoxy)propyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007856.png)
![N-(4-anilinophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5007860.png)
![N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-N'-phenylurea](/img/structure/B5007863.png)
![N-[3-(1-azepanylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2-fluorobenzamide](/img/structure/B5007882.png)